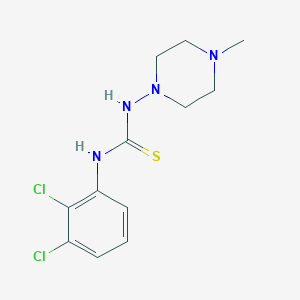
N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as terbinafine, is a synthetic antifungal drug that is used to treat fungal infections of the skin, hair, and nails. Terbinafine works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
Mecanismo De Acción
Terbinafine works by inhibiting the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of squalene, which is toxic to the fungal cell. Terbinafine also disrupts the fungal cell membrane by altering its lipid composition, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
Terbinafine has been shown to have minimal toxicity in humans and is generally well-tolerated. However, it can cause liver damage in rare cases and should be used with caution in patients with pre-existing liver disease. Terbinafine has also been shown to interact with certain medications, including warfarin and cyclosporine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Terbinafine is a widely used antifungal drug and has been extensively studied in vitro and in vivo. Its mechanism of action is well-understood, and it is effective against a wide range of fungal infections. However, N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be expensive and may not be readily available in some settings.
Direcciones Futuras
There are several areas of research that could be explored in relation to N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea. One potential area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its toxicity. Another potential direction is the investigation of N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea's potential use in the treatment of other conditions, such as psoriasis or cancer. Additionally, further research could be done to better understand the mechanisms of resistance to N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea and to develop strategies to overcome this resistance.
Métodos De Síntesis
Terbinafine is synthesized through a multi-step process starting with the reaction of 2,3-dichlorobenzoyl chloride with methylamine to form N-(2,3-dichlorophenyl)-N-methylacetamide. This intermediate is then reacted with thionyl chloride to form N-(2,3-dichlorophenyl)-N-methylthioacetamide, which is subsequently reacted with piperazine to form N-(2,3-dichlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea.
Aplicaciones Científicas De Investigación
Terbinafine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat superficial dermatophyte infections such as ringworm, jock itch, and athlete's foot, as well as systemic fungal infections such as candidiasis and aspergillosis. Terbinafine has also been investigated for its potential use in the treatment of other conditions such as onychomycosis, psoriasis, and even cancer.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N4S/c1-17-5-7-18(8-6-17)16-12(19)15-10-4-2-3-9(13)11(10)14/h2-4H,5-8H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXIGOQBIAAXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
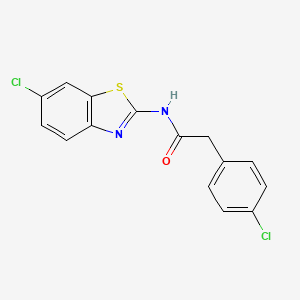
![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)
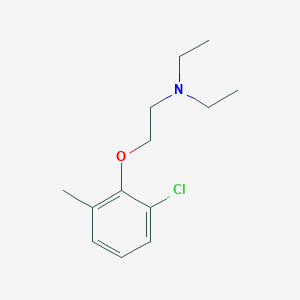
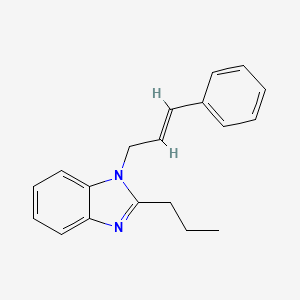
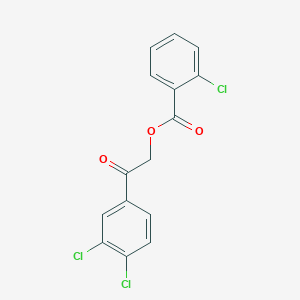
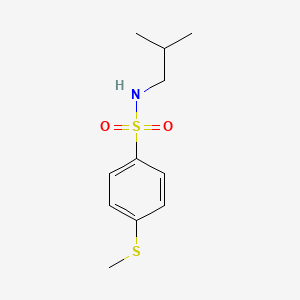
![2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859507.png)


